Tri-tert-butylphosphonium Tetraphenylborate
Overview
Description
Tri-tert-butylphosphonium tetraphenylborate is a compound that is part of a broader class of tri-tert-butylphosphonium salts. These salts are known for their steric hindrance due to the bulky tert-butyl groups attached to the phosphorus atom. Although the specific compound tri-tert-butylphosphonium tetraphenylborate is not directly mentioned in the provided papers, the related compounds and their properties can give us insights into its characteristics.
Synthesis Analysis
The synthesis of related tri-tert-butylphosphonium salts involves the reaction of tri-tert-butylphosphine with various reagents. For instance, tri-tert-butylphosphine reacts with element(IVb)-tetrachlorides to form tri-tert-butylchlorophosphonium salts . Additionally, the synthesis of bulky tetraarylphosphonium salts, which are structurally similar to tetraphenylborate salts, has been achieved and characterized by NMR and FTMS . These methods could potentially be adapted for the synthesis of tri-tert-butylphosphonium tetraphenylborate.
Molecular Structure Analysis
The molecular structure of compounds related to tri-tert-butylphosphonium tetraphenylborate is characterized by significant steric hindrance. For example, the molecular structure of tetra-tert-butyldiphosphine, a related compound, has been determined using electron diffraction and X-ray diffraction, revealing a highly distorted and sterically crowded molecule . This suggests that tri-tert-butylphosphonium tetraphenylborate would also exhibit a sterically hindered structure, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Tri-tert-butylphosphonium salts participate in various chemical reactions. The related tri-tert-butylphosphatetrahedrane can act as a synthon for isomeric tri-tert-butylphosphacyclobutadiene, which undergoes dimerization and cycloaddition reactions . Similarly, tri-tert-butylphosphonium salts could be expected to engage in reactions that are influenced by the steric effects of the tert-butyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of tri-tert-butylphosphonium salts are diverse due to their structural features. The sterically hindered tri-tert-butyl(n-alkyl)phosphonium salts exhibit a complex nonlinear correlation between structure and properties, including hydrophobic and hydrophilic characteristics . These properties are crucial for their application as hybrid catalyst nanomaterials and stabilizers for palladium nanoparticles, which show high catalytic activity in reactions like the Suzuki cross-coupling .
Scientific Research Applications
Understanding Organophosphorus Compounds
Organophosphorus compounds, like the one mentioned, are known for their wide range of applications in various industries due to their chemical properties.
Applications in Industry
Organophosphorus compounds are extensively used in industries such as:
- Flame Retardants : They are used in products like dyes, varnishes, adhesives, synthetic resins, and textiles due to their ability to retard flames effectively (Bruchajzer, Frydrych, & Szymańska, 2015).
- Synthesis and Functionalization : Phosphonic acids, structurally similar to the compound , are used for their bioactive properties, bone targeting, and in the design of supramolecular materials (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Environmental and Health Considerations
While these compounds are beneficial in various applications, it's crucial to consider their environmental and health impact:
- Toxicity and Exposure : Studies indicate that some organophosphorus compounds might have toxic effects, such as neurotoxic and reproductive effects, and their presence has been detected in various environmental matrices (Liu & Mabury, 2020).
Safety And Hazards
properties
IUPAC Name |
tetraphenylboranuide;tritert-butylphosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C12H27P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)13(11(4,5)6)12(7,8)9/h1-20H;1-9H3/q-1;/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWISVPBFGJWCBS-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48BP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630928 | |
Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-tert-butylphosphonium Tetraphenylborate | |
CAS RN |
131322-08-2 | |
Record name | Borate(1-), tetraphenyl-, hydrogen, compd. with tris(1,1-dimethylethyl)phosphine (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131322-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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